1-Cyclopropylpropan-1-amine hydrochloride

Overview

Description

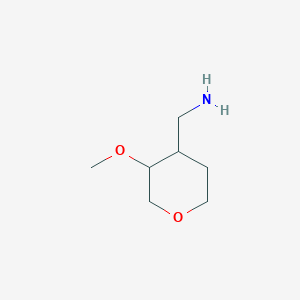

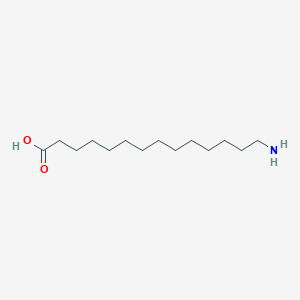

1-Cyclopropylpropan-1-amine hydrochloride is a chemical compound with the CAS Number: 677742-41-5 . It has a molecular weight of 135.64 and its IUPAC name is ®-1-cyclopropylpropan-1-amine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is a powder in its physical form .

Synthesis Analysis

The synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been achieved through the Curtius degradation method . The carbamate 3 was deprotected with hydrogen chloride in diethyl ether to give the (1-cyclopropyl)cyclopropylamine hydrochloride (4·HCl) in 87% yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13N.ClH/c1-2-6 (7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m1./s1 . The InChI key is KTMLAWBZUWUSDP-FYZOBXCZSA-N .Physical And Chemical Properties Analysis

This compound has a melting point of 254-256 degrees Celsius . It is a powder in its physical form .Scientific Research Applications

Enantioselective Synthesis

1-Cyclopropylpropan-1-amine hydrochloride is utilized in the enantioselective synthesis of biologically active compounds. Lifchits and Charette (2008) demonstrated its use in the synthesis of serotonin/norepinephrine reuptake inhibitors, highlighting its importance in the development of pharmaceuticals (Lifchits & Charette, 2008).

Organic Synthesis Techniques

The compound plays a role in advanced organic synthesis techniques. For example, in the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, this compound is a key intermediate, offering insights into reaction mechanisms and synthetic methodologies (Lifchits & Charette, 2008).

Biocatalytic Synthesis

In the field of biocatalysis, this chemical is a significant building block. Hugentobler et al. (2016) explored biocatalytic routes for its synthesis, emphasizing its relevance in eco-friendly and efficient chemical processes (Hugentobler et al., 2016).

Asymmetric Synthesis and Analgesic Activity

Its derivatives have been synthesized and studied for their analgesic activity. Takahashi et al. (1984) investigated optically pure derivatives, shedding light on the relationship between molecular structure and pharmacological effects (Takahashi et al., 1984).

Catalytic Reactions in Organic Chemistry

The compound is used in catalytic reactions to create complex organic structures. Feng et al. (2019) described its application in the enantioselective synthesis of polysubstituted aminocyclopropanes, demonstrating its versatility in organic synthesis (Feng et al., 2019).

Application in Polymer Science

In polymer science, this compound has been used for the modification of natural polymers, as shown by Yang et al(2011) in their study on microencapsulation processes using modified alginate derivatives (Yang et al., 2011).

Chirality and Complex Formation

The compound's ability to form chiral complexes has been explored, as demonstrated by Ishizu and Noguchi (1998), who studied its complexation behavior with various amine hydrochlorides, emphasizing the significance of molecular chirality (Ishizu & Noguchi, 1998).

Development of New Protecting Groups

It has also been used in the development of new protecting groups for amines, as shown by Snider and Wright (2011). Their research highlights the innovation in synthetic chemistry and the creation of novel functional groups (Snider & Wright, 2011).

Synthesis of Complex Molecules

Additionally, this compound is involved in the synthesis of complex molecules. Roje et al. (1998) utilized it in stereoselective cyclopropanation and ring-opening reactions, contributing to the synthesis of various pharmaceutical compounds (Roje et al., 1998).

Safety and Hazards

The safety information for 1-Cyclopropylpropan-1-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word is "Warning" .

Mechanism of Action

- Promethazine is an antagonist of several receptors, including:

- Antagonism of the mentioned receptors leads to various effects:

- Downstream Effects :

- Molecular and Cellular Effects :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

properties

IUPAC Name |

1-cyclopropylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMLAWBZUWUSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

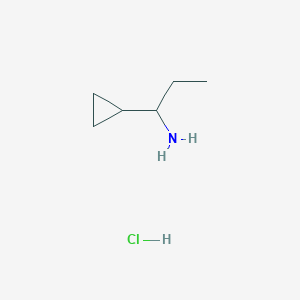

CCC(C1CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)

![6-Methoxybenzo[d][1,2,3]thiadiazole](/img/structure/B3323895.png)

![Octahydro-2H-pyrido[4,3-b]morpholin-3-one](/img/structure/B3323958.png)